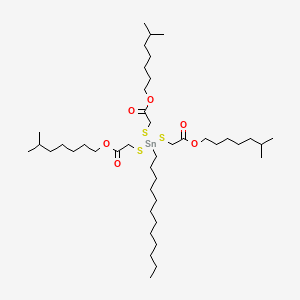
Triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate is a chemical compound known for its application as a heat stabilizer in vinyl chloride homo- and copolymers, particularly those used in contact with food . This compound is characterized by its complex molecular structure, which includes a dodecylstannylidyne core linked to three thioacetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate typically involves the reaction of dodecylstannylidyne with thioacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a suitable organotin compound to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate is scaled up using large reactors that ensure uniform mixing and temperature control. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioacetate groups to thiols.
Substitution: The thioacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the thioacetate groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organotin compounds and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in biological systems due to its organotin core.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used as a heat stabilizer in the production of vinyl chloride polymers and copolymers.
Mechanism of Action
The mechanism of action of Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate involves its interaction with polymer chains to stabilize them against thermal degradation. The organotin core interacts with the polymer matrix, providing stability and preventing the breakdown of the polymer chains at elevated temperatures. This interaction is crucial in maintaining the integrity and performance of the polymer products .
Comparison with Similar Compounds
Similar Compounds
- Triisooctyl 2,2’,2’'-[(methylstannylidyne)tris(thio)]triacetate
- Triisooctyl 2,2’,2’'-[(ethylstannylidyne)tris(thio)]triacetate
- Triisooctyl 2,2’,2’'-[(propylstannylidyne)tris(thio)]triacetate
Uniqueness
Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate is unique due to its dodecylstannylidyne core, which provides enhanced thermal stability compared to its methyl, ethyl, and propyl analogs. This makes it particularly effective as a heat stabilizer in high-temperature applications .
Properties
CAS No. |
67649-65-4 |
|---|---|
Molecular Formula |
C42H82O6S3Sn |
Molecular Weight |
898.0 g/mol |
IUPAC Name |
6-methylheptyl 2-[dodecyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/C12H25.3C10H20O2S.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-9(2)6-4-3-5-7-12-10(11)8-13;/h1,3-12H2,2H3;3*9,13H,3-8H2,1-2H3;/q;;;;+3/p-3 |
InChI Key |
BRTAUCXEBFNCRH-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



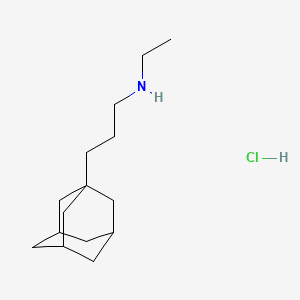
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
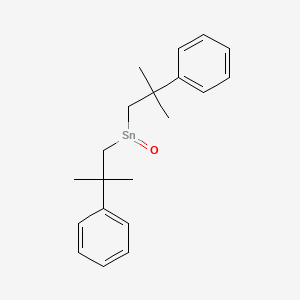
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
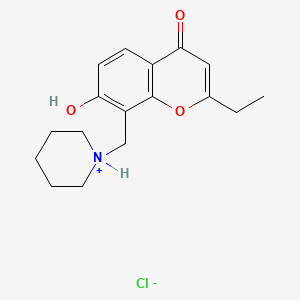
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
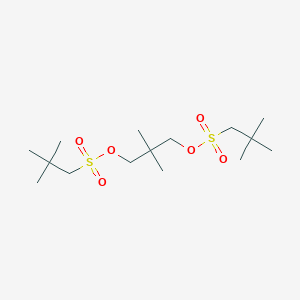
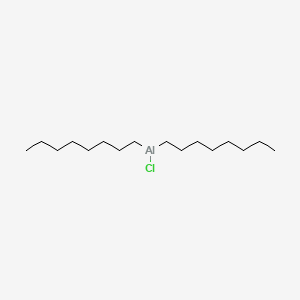
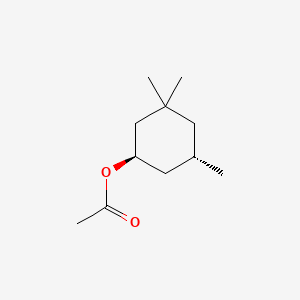
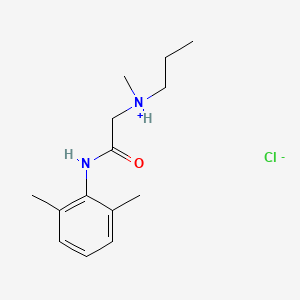
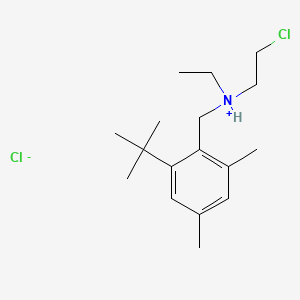

![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
